Altropane

Descripción general

Descripción

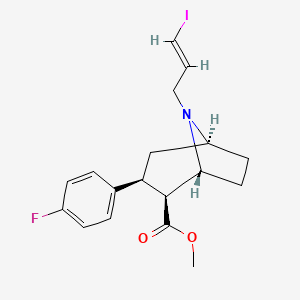

Altropane, también conocido como metil (1R,2S,3S,5S)-3-(4-fluorofenil)-8-[(E)-3-yodoprop-2-enil]-8-azabiciclo[3.2.1]octano-2-carboxilato, es un derivado del feniltropano. Actúa como un potente inhibidor de la recaptación de dopamina y un fármaco estimulante de acción prolongada . This compound se ha utilizado principalmente en su forma radiomarcada para cartografiar la distribución de los transportadores de dopamina en el cerebro, lo que lo convierte en una posible herramienta de diagnóstico para la detección temprana de la enfermedad de Parkinson .

Métodos De Preparación

La síntesis de altropane implica varios pasos, comenzando con la preparación del sistema de anillo tropano. La ruta sintética clave incluye los siguientes pasos:

Formación del Anillo Tropano: El anillo tropano se sintetiza a través de una serie de reacciones de ciclización.

Introducción del Grupo Fluorofenilo: El grupo 4-fluorofenilo se introduce mediante una reacción de sustitución nucleófila.

Adición del Grupo Carbometoxilo: El grupo carbometoxilo se añade mediante esterificación.

Adición del Grupo Iodopropenilo: El paso final implica la adición del grupo iodopropenilo mediante una reacción de alquilación.

Análisis De Reacciones Químicas

Altropane experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: this compound se puede oxidar utilizando agentes oxidantes fuertes, lo que lleva a la formación de varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de litio y aluminio, lo que da como resultado la formación de derivados reducidos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el metóxido de sodio. Los principales productos formados a partir de estas reacciones son típicamente derivados de this compound con grupos funcionales modificados.

Aplicaciones Científicas De Investigación

Neuroimaging in Parkinson’s Disease

Overview

Altropane serves as a valuable tool for the early diagnosis of Parkinson's disease (PD). Research indicates that it can visualize the degree of nerve loss in the brains of individuals at various stages of PD, thus aiding in accurate diagnosis and monitoring disease progression.

Clinical Studies

A pivotal study involving 15 participants demonstrated that this compound could differentiate between healthy individuals and those with varying severities of Parkinson's disease. The imaging results showed reduced binding of this compound in areas affected by the disease, correlating with the extent of neuronal loss. Specifically, individuals with moderate PD exhibited weaker images compared to controls, while those with severe PD showed almost no detectable binding in affected brain regions .

Mechanism of Action

The compound was originally developed from research on cocaine's action in the brain. It binds specifically to DAT, which is predominantly found on dopamine neurons. In patients with PD, where dopamine neurons are progressively lost, this compound's binding properties reflect this degeneration. This ability to visualize dopamine transporter levels makes it an essential marker for monitoring the disease .

Applications in ADHD Diagnosis

Overview

In addition to its role in Parkinson's disease, this compound is being investigated for its potential in diagnosing ADHD. Research suggests that individuals with ADHD may have elevated levels of dopamine transporters compared to those without the disorder. This differential expression can be assessed using this compound as a radioligand in imaging studies.

Clinical Trials

Boston Life Sciences has initiated clinical trials to evaluate this compound’s effectiveness in diagnosing ADHD. These studies aim to address the inconsistencies often encountered in clinical diagnoses of ADHD and could provide a more reliable biomarker for identifying this condition .

Research Applications

Basic Research

this compound is not only useful for clinical diagnostics but also plays a significant role in basic research concerning neurodegenerative diseases. Its ability to bind selectively to DAT allows researchers to investigate the underlying mechanisms of diseases like PD and ADHD at a molecular level.

Case Studies and Findings

- A study indicated that this compound binding was significantly reduced (up to 99%) in postmortem tissues from patients with Parkinson’s compared to age-matched controls, highlighting its potential as a diagnostic tool .

- Another research effort demonstrated increased DAT binding in adults with ADHD using this compound, providing insights into the neurobiological underpinnings of this disorder .

Comparative Data Table

Mecanismo De Acción

Altropane ejerce sus efectos uniéndose selectivamente a la proteína transportadora de dopamina que se encuentra en la superficie de las neuronas productoras de dopamina. Esta unión inhibe la recaptación de dopamina desde la sinapsis de regreso a la neurona, lo que lleva a niveles elevados de dopamina en la hendidura sináptica. Este mecanismo es particularmente útil en los estudios de imagenología para visualizar la distribución del transportador de dopamina utilizando imágenes de tomografía por emisión de positrones (PET) .

Comparación Con Compuestos Similares

Altropane es único entre los inhibidores de la recaptación de dopamina debido a su alta afinidad y selectividad por el transportador de dopamina. Compuestos similares incluyen:

Cocaína: Otro inhibidor de la recaptación de dopamina, pero con una gama más amplia de efectos y menor selectividad.

Metilfenidato: Utilizado en el tratamiento del TDAH, pero con diferentes propiedades farmacocinéticas.

WIN 35,428: Un compuesto estructuralmente relacionado con propiedades de unión al transportador de dopamina similares

La singularidad de this compound radica en su alta selectividad y afinidad por el transportador de dopamina, lo que lo convierte en una herramienta valiosa para la neuroimagenología y las aplicaciones de diagnóstico.

Actividad Biológica

Altropane, a radiolabeled tropane derivative, has garnered attention for its role as a selective ligand for the dopamine transporter (DAT) in neuroimaging applications, particularly in positron emission tomography (PET) and single-photon emission computed tomography (SPECT). This article explores the biological activity of this compound, focusing on its binding properties, implications in various neurological conditions, and relevant case studies.

This compound is chemically characterized as 2β-carbomethoxy-3β-(4-fluorophenyl)-n-(1-iodoprop-1-en-3-yl)nortropane. Its high affinity for the DAT allows it to serve as an effective imaging agent for studying dopaminergic systems in the brain. The compound's selectivity is notable, demonstrating a dopamine/serotonin transporter affinity ratio of approximately 25:1, which enhances its utility in distinguishing dopamine-related pathologies from other conditions .

Binding Affinity and Distribution

Research has shown that this compound binds with high affinity to the DAT in human brain tissue. A study reported a dissociation constant () of 4.96 nM and a maximum binding density () of 212 pmol/g in normal human putamen tissue. In contrast, binding was significantly reduced in postmortem tissues from Parkinson's disease patients, indicating a marked loss of DAT availability .

Table 1: Binding Properties of this compound

| Tissue Type | (nM) | (pmol/g) |

|---|---|---|

| Normal Human Putamen | 4.96 ± 0.38 | 212 ± 41.1 |

| Parkinson's Diseased Putamen | Not applicable | 0.48 ± 0.33 |

Parkinson's Disease

This compound has been utilized as a diagnostic tool in Parkinson's disease (PD). The significant reduction in DAT binding observed in PD patients compared to healthy controls supports its application as a biomarker for dopaminergic neuron integrity. In vivo studies employing this compound PET imaging have demonstrated that DAT levels correlate with motor symptoms and cognitive impairments associated with PD .

Attention Deficit Hyperactivity Disorder (ADHD)

Recent studies have also explored the role of this compound in understanding ADHD. A controlled PET imaging study involving treatment-naïve adults with ADHD showed increased DAT binding potential in the caudate nucleus compared to healthy controls, suggesting dysregulation of dopaminergic signaling in this population .

Table 2: DAT Binding Potential in ADHD Study

| Group | Right Caudate BP | Left Caudate BP |

|---|---|---|

| ADHD Patients | 3.44 ± 0.14 | 3.41 ± 0.17 |

| Healthy Controls | 2.99 ± 0.094 | 3.10 ± 0.11 |

Case Studies and Research Findings

Case Study: PET Imaging in Parkinson's Disease

A study involving postmortem analysis demonstrated that DAT levels measured by this compound binding were significantly lower in PD patients compared to age-matched controls, reinforcing its potential utility as a diagnostic marker for PD progression .

Case Study: ADHD and Dopamine Dysregulation

In a cohort of adults diagnosed with ADHD, PET imaging revealed abnormal DAT binding patterns that correlated with clinical assessments of attentional deficits, further supporting the hypothesis that dopaminergic dysregulation plays a critical role in ADHD pathology .

Propiedades

IUPAC Name |

methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-[(E)-3-iodoprop-2-enyl]-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FINO2/c1-23-18(22)17-15(12-3-5-13(19)6-4-12)11-14-7-8-16(17)21(14)10-2-9-20/h2-6,9,14-17H,7-8,10-11H2,1H3/b9-2+/t14-,15+,16+,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQLIPQFXVKRKJ-UNSMHXHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2CCC(N2CC=CI)CC1C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]2CC[C@H](N2C/C=C/I)C[C@@H]1C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027571 | |

| Record name | Altropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Positron emission tomography (PET) cameras are expensive and scarce, and the tests are non-reimbursable. A less costly and more available test such as a single photon emission computed tomography (SPECT) may be helpful in the diagnosis of early or atypical Parkinson's disease (PD) if its sensitivity is comparable to a PET scan. Altropane is an iodinated form of the N-allyl analog of WIN 35,428 which acts as a dopamine transport inhibitor. When radiolabeled with the gamma emitting isotope [123I], altropane serves as a SPECT ligand with high affinity and selectivity for the dopamine transporter. It is a good marker for dopamine neurons and is useful in detecting PD. | |

| Record name | Altropane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04947 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

180468-34-2 | |

| Record name | Methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-[(2E)-3-iodo-2-propen-1-yl]-8-azabicyclo[3.2.1]octane-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180468-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Altropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180468342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Altropane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04947 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Altropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALTROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q4092099O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.